5-[(3,4-diethoxyphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one is a complex organic compound notable for its intricate structure and potential applications in various scientific fields. This compound features multiple rings and functional groups that contribute to its unique chemical properties.
The synthesis of 5-[(3,4-diethoxyphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one typically involves multi-step organic reactions. A common synthetic route begins with a diethoxybenzyl precursor, which undergoes cyclization and thiolation reactions.
In industrial settings, large-scale production may utilize automated reactors with precise control over parameters like temperature and pressure to achieve high yields and purity levels. Continuous flow processes are also explored for efficiency in production.
The molecular structure of 5-[(3,4-diethoxyphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one features:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 413.5 g/mol |
| IUPAC Name | 5-[(3,4-diethoxyphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one |
| InChI Key | VNQMIJMQWPHDHD-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C=C(C=C1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)NC2=S)OCC |
The compound can participate in several chemical reactions:
These reactions typically require specific conditions such as solvent choice and temperature control to ensure selectivity and yield.
The mechanism of action for 5-[(3,4-diethoxyphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one involves interactions with biological targets such as enzymes or receptors:
The exact pathways depend on the specific application context in which the compound is utilized.
Relevant data on these properties can inform practical applications in laboratory settings .
5-[(3,4-diethoxyphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one has several potential applications:
This comprehensive analysis underscores the significance of 5-[(3,4-diethoxyphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one in both theoretical research and practical applications across various scientific disciplines.
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 12141-45-6
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: